1-Chloro-2,5-dimethyl-4-nitrobenzene physical properties
1-Chloro-2,5-dimethyl-4-nitrobenzene physical properties
An In-depth Technical Guide to the Physical Properties of 1-Chloro-2,5-dimethyl-4-nitrobenzene
Introduction
1-Chloro-2,5-dimethyl-4-nitrobenzene is a substituted aromatic compound with significant applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Its chemical structure, featuring a benzene ring substituted with chloro, nitro, and methyl groups, imparts a unique combination of reactivity and physical characteristics. Understanding these properties is paramount for its effective handling, application in synthetic protocols, and for ensuring safety in research and development settings. This guide provides a comprehensive overview of the key physical and chemical identifiers of 1-Chloro-2,5-dimethyl-4-nitrobenzene, detailed experimental protocols for property determination, and essential safety information for laboratory professionals.
Compound Identification and Chemical Structure
Accurate identification is the foundation of any chemical study. 1-Chloro-2,5-dimethyl-4-nitrobenzene is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number and molecular structure.
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IUPAC Name: 1-chloro-2,5-dimethyl-4-nitrobenzene[1]
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Synonyms: 2-Chloro-5-nitro-p-xylene, 2,5-Dimethyl-4-chloro-1-nitrobenzene, 4-chloro-2,5-dimethylnitrobenzene[1][2][3]
Physicochemical Properties Summary
The physical properties of a compound dictate its behavior under various conditions and are crucial for designing experimental setups, purification strategies, and storage solutions. The following table summarizes the key physicochemical data for 1-Chloro-2,5-dimethyl-4-nitrobenzene.
| Property | Value | Source(s) |
| Melting Point | 78-79°C or 97°C | [2][3][4][7] |
| Boiling Point | 273.2°C at 760 mmHg; 135-136°C at 13 Torr | [2][3][4] |
| Density | 1.273 g/cm³ | [2][3][4][7] |
| Flash Point | 119°C | [2][3][4][7] |
| Refractive Index | 1.562 | [2][3] |
| Topological Polar Surface Area | 45.8 Ų | [1][3][6] |
| XLogP3 (LogP) | 3.1 | [1][2][3][6] |
Note: Discrepancies in reported melting points may arise from different measurement conditions or sample purities.
In-Depth Discussion of Physical Properties
Appearance and State
At standard temperature and pressure, 1-Chloro-2,5-dimethyl-4-nitrobenzene exists as a solid. Its appearance is typically crystalline, often described as pale yellow needles.
Melting and Boiling Points
The melting point is a critical indicator of purity. For 1-Chloro-2,5-dimethyl-4-nitrobenzene, reported values range from 78-79°C to 97°C[2][3][4]. A sharp melting range within this scope generally signifies a high degree of purity. The significant difference in reported values highlights the importance of independent verification in a laboratory setting.
The boiling point is reported as 273.2°C at atmospheric pressure (760 mmHg)[4][7]. However, due to the potential for decomposition at high temperatures, vacuum distillation is often preferred for purification. Under reduced pressure (13 Torr), the boiling point is significantly lower, at 135-136°C[2][3]. This demonstrates the principle that reducing the pressure above a liquid lowers the temperature required for it to boil, a crucial technique for thermally sensitive compounds.
Solubility Profile
Spectroscopic Characterization (Predicted)
While specific spectra are not provided, the structure of 1-Chloro-2,5-dimethyl-4-nitrobenzene allows for the prediction of its key spectroscopic features, which are essential for its identification and characterization.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The two aromatic protons will appear as singlets due to their isolated positions on the ring. The two methyl groups are chemically distinct and should appear as two separate singlets in the typical upfield region for methyl protons (around 2.2-2.6 ppm).
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. This includes the two methyl carbons, the four aromatic CH carbons, and the two aromatic carbons directly bonded to the chloro and nitro substituents.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (NO₂) stretches, typically around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.
Safety and Handling
1-Chloro-2,5-dimethyl-4-nitrobenzene is classified as an irritant[3][4][6][7]. It is known to cause serious eye irritation[1][2]. Standard laboratory safety protocols should be strictly followed.
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat[2].
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Handling: Wash hands and exposed skin thoroughly after handling[2][9]. Avoid breathing dust or vapors. Use only in a well-ventilated area or under a chemical fume hood[9].
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First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing[1][2]. If skin contact occurs, wash with plenty of soap and water[9]. If swallowed or inhaled, seek immediate medical attention[9][10].
Experimental Protocols
The following are standardized, step-by-step methodologies for determining the key physical properties of 1-Chloro-2,5-dimethyl-4-nitrobenzene in a research setting.
Melting Point Determination (Capillary Method)
This protocol provides a precise measurement of the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
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Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
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Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20°C/min) can be used to find an approximate melting point.
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Measurement: For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C/min.
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A pure compound will have a sharp melting range of 1-2°C.
Diagram: Workflow for Melting Point Determination
Solubility Assessment
This qualitative protocol determines the solubility of the compound in various solvents, which is essential for reaction setup, extraction, and crystallization.
Methodology:
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).
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Sample Preparation: Add approximately 10-20 mg of 1-Chloro-2,5-dimethyl-4-nitrobenzene to a series of clean, dry test tubes.
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Solvent Addition: Add 1 mL of a selected solvent to the first test tube.
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Observation: Agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes. Observe if the solid dissolves completely.
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Classification:
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Soluble: The entire solid dissolves.
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Partially Soluble: Some, but not all, of the solid dissolves.
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Insoluble: The solid does not appear to dissolve.
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Heating (Optional): If the compound is insoluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature. Note if the compound crystallizes upon cooling.
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Repeat: Repeat steps 3-6 for each selected solvent.
Diagram: Workflow for Solubility Assessment
References
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PubChem. (n.d.). 1-Chloro-2,5-dimethyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Appchem. (n.d.). 1-chloro-2,5-dimethyl-4-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2,4-Dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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